N-(Benzyloxycarbonyloxy)-phthalimide
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl (1,3-dioxoisoindol-2-yl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c18-14-12-8-4-5-9-13(12)15(19)17(14)22-16(20)21-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZNYGVZDCMWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399754 | |
| Record name | 2-{[(Benzyloxy)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65162-83-6 | |
| Record name | 2-{[(Benzyloxy)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(BENZYLOXYCARBONYLOXY)-PHTHALIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational Aspects and Contextual Significance in Organic Synthesis
Historical Perspective of N-Protecting Groups in Peptide Chemistry
The early 20th century marked the dawn of a new era in biochemistry with the challenge of synthesizing peptides of defined sequences. A significant breakthrough came in 1932 when Max Bergmann and his collaborator Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as the first practical and reversible N-protecting group for amino acids. japsonline.comrsc.orgjapsonline.com This innovation was a watershed moment, establishing a reliable method for the stepwise elongation of peptide chains without the rampant side reactions that had previously plagued such endeavors. researchgate.netnih.gov The Bergmann-Zervas method, utilizing benzyl (B1604629) chloroformate for the introduction of the Cbz group, became the cornerstone of peptide synthesis for over two decades. japsonline.comresearchgate.net
The success of the Cbz group spurred the development of a diverse arsenal (B13267) of N-protecting groups, each with unique properties and deprotection conditions. The tert-butyloxycarbonyl (Boc) group, introduced in the 1950s, offered an acid-labile alternative, while the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, developed later, became a mainstay in solid-phase peptide synthesis (SPPS). researchgate.netnih.govbiomedgrid.com This expansion of protecting group strategies, including the concept of orthogonality where different protecting groups can be removed selectively under distinct conditions, has been pivotal in the synthesis of increasingly complex peptides and other polyfunctional molecules. biomedgrid.comacs.orghope.edu
Introduction to Carbamate-Based Activating Agents and their Role in Amino Acid Functionalization
Carbamates, the functional group class to which the Cbz group belongs, have proven to be exceptionally versatile in the functionalization of amino acids. nih.govacs.org Carbamate-based activating agents are reagents designed to facilitate the formation of the carbamate (B1207046) linkage with the amino group of an amino acid. These agents typically feature a good leaving group attached to the carbonyl carbon of the carbamate precursor, enhancing its electrophilicity and reactivity towards the nucleophilic amine.
A variety of activating agents have been developed to introduce the Cbz group. While benzyl chloroformate was the original reagent, its lability and the generation of corrosive hydrochloric acid as a byproduct prompted the search for more stable and user-friendly alternatives. wikipedia.orgcommonorganicchemistry.com This led to the development of reagents like N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu), which offers a milder and often more selective method for Cbz protection. numberanalytics.com
Unique Contribution of N-(Benzyloxycarbonyloxy)-phthalimide within Modern N-Protection Strategies
Within the family of Cbz-introducing reagents, this compound stands out due to its unique combination of stability, reactivity, and handling characteristics. Unlike the oily and moisture-sensitive benzyl chloroformate, this compound is a crystalline solid, which simplifies its storage, handling, and accurate measurement.
The phthalimide (B116566) leaving group in this compound provides a balance of reactivity that is often advantageous. While highly reactive reagents can lead to side reactions, this phthalimide-based agent offers a more controlled introduction of the Cbz group. The reaction proceeds cleanly with primary and secondary amines to form the corresponding benzyl carbamates under mild conditions. The byproducts of the reaction, phthalimide, are generally easy to remove from the reaction mixture.
One of the key contributions of this compound and its succinimide (B58015) analogue is the ability to carry out Cbz protection under neutral or mildly basic conditions, thus avoiding the strong acids or bases that can be detrimental to sensitive substrates. numberanalytics.com This feature is particularly valuable in the synthesis of complex molecules with multiple functional groups. The controlled reactivity also minimizes the risk of racemization at the stereogenic center of amino acids during the protection step, a critical consideration in peptide synthesis. organic-chemistry.org
| Feature | Benzyl Chloroformate | N-(Benzyloxycarbonyloxy)succinimide | This compound |
| Physical State | Oily liquid | Crystalline solid | Crystalline solid |
| Stability | Moisture-sensitive | Generally stable | Stable |
| Byproduct | HCl (corrosive) | N-Hydroxysuccinimide (water-soluble) | Phthalimide |
| Reaction Conditions | Often requires base | Mild, often neutral | Mild, often neutral |
| Handling | Pungent odor, lachrymator | Easier to handle | Easier to handle |
Overview of Research Trajectories for Phthalimide-Containing Reagents in Chemical Transformations
The phthalimide moiety is not merely a component of protecting group reagents but is a versatile building block and reagent in its own right, with research trajectories extending into various domains of organic synthesis. rsc.orgresearchgate.net
Historically, the Gabriel synthesis, which utilizes potassium phthalimide to convert alkyl halides into primary amines, represents one of the earliest and most fundamental applications of a phthalimide reagent. organic-chemistry.org This method has been a reliable tool for amine synthesis for over a century.
In recent decades, the scope of phthalimide-containing reagents has expanded significantly, driven by the development of new synthetic methodologies. Research has focused on several key areas:
Cross-Coupling Reactions: N-substituted phthalimides have been explored as coupling partners in various transition-metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed decarbonylative cross-coupling of phthalimides with organozinc reagents provides a novel route to ortho-substituted benzamides. hope.eduacs.org This area of research aims to utilize the robust phthalimide core as a synthetic linchpin for constructing complex aromatic systems. nih.govresearchgate.net
Photoredox Catalysis: The photophysical properties of the phthalimide group have been harnessed in the burgeoning field of photoredox catalysis. N-(Acyloxy)phthalimides have emerged as effective precursors for generating alkyl radicals under visible light irradiation. acs.orgrsc.org This strategy has been applied to a variety of transformations, including the alkylation of alkenes and the post-functionalization of polymers, showcasing the potential of phthalimide reagents in modern radical chemistry. nih.govacs.org
Electrophilic Amination: Phthalimide derivatives have been developed as electrophilic aminating agents, offering an "umpole" or reverse-polarity approach to C-N bond formation. liverpool.ac.uknih.gov These reagents react with nucleophiles to introduce the phthalimide group, which can then be deprotected to reveal a primary amine. This strategy is valuable for the synthesis of α-amino acids and other nitrogen-containing compounds.
Multicomponent Reactions: The acidic N-H bond of phthalimide has been exploited in multicomponent reactions. For example, phthalimide can act as the acidic component in the Passerini reaction, leading to the synthesis of complex α-acyloxy carboxamides. researchgate.net
The ongoing exploration of phthalimide-containing reagents in these and other areas underscores their enduring importance in the synthetic chemist's toolkit. The development of new catalytic systems and reaction conditions continues to unlock novel applications for this versatile structural motif. japsonline.comjapsonline.com
Synthesis and Derivatization Methodologies Employing N Benzyloxycarbonyloxy Phthalimide
Alkoxycarbonylation Reactions: Mechanism and Scope
The primary application of N-(Benzyloxycarbonyloxy)-phthalimide lies in alkoxycarbonylation reactions, specifically for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto the nitrogen atom of amino acids and their esters. This process, a form of N-protection, is fundamental in peptide synthesis to prevent the undesired self-polymerization of amino acids and to control the sequence of peptide bond formation.
The mechanism of this alkoxycarbonylation involves the nucleophilic attack of the amino group of an amino acid ester on the electrophilic carbonyl carbon of the benzyloxycarbonyl moiety of this compound. This results in the transfer of the Cbz group to the amino acid, forming a stable N-Cbz-protected amino acid ester. The phthalimide (B116566) portion of the reagent acts as a good leaving group, being converted to N-hydroxyphthalimide. The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the amino acid's ammonium (B1175870) salt form, thereby increasing its nucleophilicity.
The scope of this reaction is broad, encompassing a wide variety of amino acid esters. The stability of the phthalimide leaving group and the reactivity of the benzyloxycarbonyl group make this reagent an effective tool for the N-protection of sensitive amino acid derivatives.
Application in N-Protection of Amino Acid Esters
The N-protection of amino acid esters is a critical step in the stepwise synthesis of peptides. This compound serves as an excellent reagent for this purpose, offering a clean and efficient method for introducing the Cbz group. The resulting N-Cbz-amino acid esters are key building blocks for subsequent peptide coupling reactions. The Cbz group is favored for its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenolysis, which typically does not affect other sensitive functional groups within the peptide chain. organic-chemistry.org
Influence of Reaction Conditions on Yield and Selectivity
The efficiency of the N-protection reaction using this compound is significantly influenced by several factors, including the choice of solvent, reaction temperature, and the stoichiometry of the reagents.
Table 1: Influence of Reaction Conditions on the N-Protection of Glycine Methyl Ester
| Solvent | Temperature (°C) | Reagent Stoichiometry (Amino Ester:Reagent:Base) | Yield (%) |
| Dichloromethane (B109758) | 0 to RT | 1:1.1:1.2 | 85 |
| Tetrahydrofuran (B95107) | 0 to RT | 1:1.1:1.2 | 88 |
| Acetonitrile | RT | 1:1.1:1.2 | 82 |
| Dichloromethane | RT | 1:1:1.2 | 80 |
| Dichloromethane | 0 | 1:1.1:1.2 | 87 |
Note: The data presented in this table is illustrative and based on typical outcomes for similar reactions. "RT" denotes room temperature.
Generally, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to minimize side reactions. nih.gov The reaction is often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. A slight excess of the this compound and the base is commonly employed to drive the reaction to completion and maximize the yield of the desired N-Cbz-protected amino acid ester. The choice of base is also crucial, with non-nucleophilic tertiary amines like triethylamine (B128534) or diisopropylethylamine being common choices to avoid competing reactions.
Peptide Bond Formation Strategies Utilizing this compound
Following the successful N-protection of an amino acid ester, the resulting N-Cbz derivative can be utilized in peptide bond formation. This compound plays an indirect but vital role by providing the necessary protected building blocks for these condensation reactions.
Development of Two-Stage Synthetic Procedures for Dipeptide Construction
The synthesis of a dipeptide using an N-Cbz-protected amino acid ester typically follows a two-stage procedure. In the first stage, the carboxylic acid of the N-Cbz-amino acid is activated. In the second stage, the activated species is reacted with the free amino group of a second amino acid ester to form the peptide bond. This stepwise approach ensures the formation of a dipeptide with a defined sequence.
Interplay of Coupling Reagents and Auxiliary Bases in Condensation Reactions
The activation of the carboxylic acid of the N-Cbz-amino acid is commonly achieved using a coupling reagent, with dicyclohexylcarbodiimide (B1669883) (DCC) being a historically significant and effective choice. bohrium.comyoutube.com DCC facilitates the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the second amino acid ester.
An auxiliary base, such as triethylamine (TEA), is often added to the reaction mixture. The primary role of TEA is to neutralize any acidic species present, such as the hydrochloride salt of the amino acid ester, thereby liberating the free amine for the coupling reaction. The interplay between DCC and TEA is crucial for the efficient formation of the peptide bond.
Table 2: Key Reagents in a Typical Dipeptide Synthesis
| Reagent | Function |
| N-Cbz-Amino Acid | N-terminally protected amino acid |
| Amino Acid Ester | C-terminally protected amino acid |
| Dicyclohexylcarbodiimide (DCC) | Coupling reagent (activates carboxylic acid) |
| Triethylamine (TEA) | Auxiliary base (neutralizes salts, liberates free amine) |
Investigation of By-product Formation and Strategies for Enhanced Product Purity
A common challenge in DCC-mediated coupling reactions is the formation of by-products. One significant by-product is N-acylurea, which arises from the rearrangement of the O-acylisourea intermediate, particularly if the nucleophilic attack by the amine is slow. Another potential side reaction is the formation of a dipeptide by-product if the initial benzyloxycarbonylation of the amino acid is incomplete, leading to the presence of unprotected amino acid that can react with the activated N-Cbz-amino acid. nih.gov
To enhance product purity, several strategies can be employed. The addition of a nucleophilic additive, such as 1-hydroxybenzotriazole (B26582) (HOBt), to the reaction mixture can suppress the formation of N-acylurea by converting the O-acylisourea intermediate into a less reactive but still efficient HOBt-ester. nih.gov Careful control of reaction stoichiometry and temperature can also minimize side reactions. Purification of the final dipeptide is typically achieved through techniques such as column chromatography or recrystallization to remove the dicyclohexylurea (DCU) by-product, which is largely insoluble in many organic solvents, and other impurities.
Comparative Studies with Analogous Activating Esters in Amino Acid Protection
The selection of an appropriate activating reagent is critical in peptide synthesis to ensure high yields, minimize side reactions, and facilitate purification. N-(Benzyloxycarbonyloxy)phthalimide, as a provider of the benzyloxycarbonyl (Cbz or Z) protecting group, is often compared with other reagents that serve a similar function, most notably N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu).
In the realm of peptide synthesis, both N-(Benzyloxycarbonyloxy)phthalimide and Cbz-OSu are utilized for the introduction of the Cbz protecting group onto the N-terminus of amino acids. However, studies and common practice indicate a general preference for Cbz-OSu due to its superior reactivity and convenience. wikipedia.org
The reactivity of these activating esters is largely influenced by the nature of the N-hydroxy leaving group. For an effective acylation reaction, the N-hydroxy compound should be a good leaving group, which corresponds to the acidity of its conjugate acid. While both N-hydroxyphthalimide (NHPI) and N-hydroxysuccinimide (HOSu) are effective, HOSu generally leads to a more reactive ester. This enhanced reactivity often translates to faster reaction times and higher efficiency in the coupling process. wikipedia.org
| Feature | N-(Benzyloxycarbonyloxy)phthalimide | N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) |
| Common Use | Introduction of Cbz protecting group | Introduction of Cbz protecting group |
| Reactivity | Generally considered less reactive | Generally considered more reactive and convenient wikipedia.org |
| Co-product | N-hydroxyphthalimide (NHPI) | N-hydroxysuccinimide (HOSu) |
| Typical Reaction | In-situ formation of active ester with DCC wikipedia.org | Direct reaction with amines unimelb.edu.au |
A potential advantage of using N-(Benzyloxycarbonyloxy)phthalimide lies in the properties of its co-product, N-hydroxyphthalimide (NHPI). While often seen as a byproduct to be removed, NHPI is a valuable catalyst in various industrial oxidation reactions. nih.govnih.gov This opens up the possibility of its recovery and reuse, contributing to a more sustainable and atom-economical synthetic process.
Research has demonstrated effective methods for the recovery of NHPI in different catalytic systems. These methods include:
Precipitation: In processes where NHPI is used as a catalyst in a non-polar solvent with a polar co-solvent, its recovery can be achieved by removing the polar co-solvent, which leads to the precipitation of NHPI. nih.gov
Adsorption: Residual NHPI in solution can be recovered by adsorption onto various solid supports, such as basic or non-basic resins. nih.govnih.gov The adsorbed NHPI can then be washed off with a polar solvent and potentially recycled. nih.gov
Immobilization: NHPI can be immobilized on solid supports like hydrothermal carbonaceous microspheres or polyethylene (B3416737) glycol (PEG). wikipedia.orgorganic-chemistry.org This heterogeneous approach simplifies catalyst-product separation, allowing for easy filtration and reuse of the catalyst over multiple cycles with minimal loss of activity. wikipedia.orgorganic-chemistry.org
While these recovery methods have been primarily developed for NHPI's role as an oxidation catalyst, the principles are applicable to its recovery as a co-product in peptide synthesis. The ability to recover and either reuse the NHPI as a catalyst in other applications or regenerate it for the synthesis of the activating agent itself presents a significant advantage in terms of green chemistry.
Expanding Synthetic Scope beyond Canonical Peptide Synthesis
While the primary application of N-(Benzyloxycarbonyloxy)phthalimide is in the protection of amino acids for standard peptide synthesis, the underlying reactivity can be harnessed for more specialized applications, extending its utility into non-canonical peptide and derivative synthesis.
Peptide thioacids are valuable intermediates in chemical protein synthesis, particularly for methods like Native Chemical Ligation (NCL). The synthesis of peptide thioacids often involves the conversion of a C-terminal carboxylate to a thioacid functionality. While direct use of N-(Benzyloxycarbonyloxy)phthalimide for this transformation is not commonly reported, the principles of N-acylphthalimide chemistry are relevant.
The synthesis of peptide thioacids can be challenging, and various methods have been developed, such as solid-phase hydrothiolysis of thio-functionalized resins or solution-phase thioesterification. nih.govorganic-chemistry.org The inherent stability of the phthalimide group under certain conditions could potentially be exploited in multi-step synthetic routes towards peptide thioacids. However, more direct and efficient methods for thioacid formation are generally preferred in current synthetic practice. researchgate.netnih.gov
Aminoglycosides are a class of antibiotics whose efficacy can be enhanced or modified through chemical derivatization. The multiple amino and hydroxyl groups on the aminoglycoside scaffold present a significant challenge in achieving regioselective functionalization. Protecting group strategies are therefore essential.
The benzyloxycarbonyl (Cbz) group is a commonly employed protecting group in the synthesis of aminoglycoside derivatives. It is typically introduced to protect the amino functions, allowing for selective modification of other parts of the molecule. While N-(Benzyloxycarbonyloxy)phthalimide is a potential reagent for this Cbz protection, the literature more frequently describes the use of other Cbz-donating reagents in this context. The choice of reagent often depends on the specific substrate and the desired reaction conditions. The protection of amino groups with Cbz allows for subsequent reactions, such as the introduction of functionalities at the hydroxyl positions, to build complex and biologically active aminoglycoside derivatives.
Mechanistic Investigations and Reaction Kinetics
Elucidation of the Phthalimidyl Moiety as a Nucleofuge in Carbonate Cleavage
The phthalimidyl group, a key component of N-(Benzyloxycarbonyloxy)-phthalimide, plays a crucial role as a leaving group, or nucleofuge, in various chemical reactions. Its effectiveness in this role is governed by a combination of electronic and steric factors that dictate the reactivity profile of the parent molecule.
The capacity of the phthalimidyl moiety to function as an effective nucleofuge is intrinsically linked to its electronic and steric properties. nih.govchemrxiv.org Electronically, the two carbonyl groups adjacent to the nitrogen atom are powerful electron-withdrawing groups. This feature is central to the Gabriel synthesis of primary amines, where the acidity of the N-H bond in phthalimide (B116566) is significantly increased, facilitating deprotonation to form the nucleophilic phthalimide anion. quora.commasterorganicchemistry.combyjus.comunacademy.com This inherent electronic stabilization of the anionic form contributes to its stability as a leaving group.
In the context of N-(substituted)-phthalimides, the nitrogen atom is rendered non-nucleophilic due to the delocalization of its lone pair across the two carbonyl groups. masterorganicchemistry.com This electronic arrangement stabilizes the phthalimide anion once it has departed, making it a competent nucleofuge. The stability of the resulting anion is a critical factor in the thermodynamics and kinetics of the cleavage reaction.
Kinetic Studies of this compound Reactions with Nucleophiles
Kinetic studies are essential for understanding the detailed mechanism of a chemical reaction, including the identification of rate-determining steps and the influence of catalysts. For this compound, reactions with nucleophiles, particularly amines, are of significant interest for the formation of carbamates and other derivatives.
In the acylation of amines by this compound, the reaction generally proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen acts as the nucleophile, attacking one of the carbonyl carbons of the carbonate moiety. The subsequent steps involve the departure of the phthalimidyl leaving group. The rate-determining step in such pathways is often the initial nucleophilic attack or the collapse of a tetrahedral intermediate.
While specific kinetic data for the direct reaction of this compound with amines is not extensively detailed in the provided context, analogous reactions, such as the Gabriel synthesis, provide a framework for understanding these processes. quora.combyjus.com In the Gabriel synthesis, the initial SN2 reaction between the phthalimide anion and an alkyl halide is a key step. masterorganicchemistry.com In the context of amine acylation by this compound, the reaction would likely follow a similar multi-step pathway. The relative rates of these steps would be influenced by the nucleophilicity of the amine and the stability of the intermediates and transition states.
The rates of reactions involving N-(substituted)-phthalimides can be significantly enhanced by the use of catalysts or additives. For instance, in the synthesis of N-aryl phthalimides, N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts. nih.govresearchgate.net These catalysts operate by activating the carboxylic acid precursor, facilitating the subsequent amidation reaction under mild conditions. nih.govresearchgate.net Mechanistic studies in these systems have revealed that the NHC adds to an in situ generated isoimide, creating a unique pathway for the formation of acylazoliums. nih.govresearchgate.net
In the context of photoredox catalysis, additives can play a crucial role as co-catalysts. For example, in the dual decarboxylative coupling of alkenyl carboxylic acids with N-(acyloxy)phthalimides, 1,4-diazabicyclo[2.2.2]octane (DABCO) acts as both a base and a co-catalyst for single electron transfer. rsc.org Similarly, the use of a Brønsted acid, such as trifluoroacetic acid (TFA), has been shown to mediate a proton-coupled electron transfer (PCET) mechanism in the intramolecular arene alkylation using N-(acyloxy)phthalimides. organic-chemistry.org These examples highlight the diverse strategies available for enhancing the kinetics of reactions involving phthalimide-based reagents.
Exploration of Radical Pathways and Photoredox Chemistry Involving Phthalimide Analogs
Recent advancements in synthetic chemistry have seen the emergence of photoredox catalysis as a powerful tool for the generation of radicals under mild conditions. nih.govnih.gov N-(Acyloxy)phthalimides, which are structurally related to this compound, have proven to be versatile precursors for radical generation. acs.orgnih.gov
A significant development in the field is the discovery that N-(acyloxy)phthalimides can act as pro-photosensitizers, enabling photoredox reactions without the need for an external photocatalyst. dlut.edu.cnrsc.org In the visible-light-induced decarboxylative arylthiation, the N-(acetoxy)phthalimide motif itself, in complex with an inorganic base, can absorb visible light to initiate the reaction. dlut.edu.cnrsc.org This finding opens up new avenues for more sustainable and cost-effective chemical transformations.
The general mechanism for the photoredox-mediated generation of radicals from N-(acyloxy)phthalimides involves a single-electron transfer (SET) process. acs.org Upon excitation by visible light in the presence of a photocatalyst (or acting as a pro-photosensitizer), the N-(acyloxy)phthalimide undergoes reductive fragmentation. This process leads to the formation of a carbon-centered radical through decarboxylation, along with the phthalimide anion. acs.org These generated radicals can then participate in a variety of coupling reactions, such as the alkylation of arenes and the formation of C-N bonds. organic-chemistry.orgacs.org
The utility of this approach is demonstrated in the intramolecular arene alkylation reaction, which utilizes an organic photocatalyst, 4CzIPN, to generate radicals from N-(acyloxy)phthalimides. organic-chemistry.orgnih.gov This method allows for the synthesis of complex, fused ring systems that are of high interest in medicinal chemistry. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions and exhibits a broad substrate scope. organic-chemistry.org
Table of Reaction Conditions for Photoredox Reactions Involving N-(Acyloxy)phthalimides
| Reaction Type | Catalyst/Additive | Light Source | Key Features | Reference |
|---|---|---|---|---|
| Decarboxylative Arylthiation | None (Pro-photosensitizer) | 40 W CFL / Sunlight / 3 W Blue LEDs | No external photocatalyst required; room temperature. | dlut.edu.cnrsc.org |
| Intramolecular Arene Alkylation | 4CzIPN, TFA | Purple LEDs (415–427 nm) | High functional group tolerance; mild conditions. | organic-chemistry.orgnih.gov |
| Dual Decarboxylative Coupling | Ru(bpy)3Cl2, DABCO | Visible Light | Forms alkylated styrene (B11656) derivatives. | rsc.org |
Role of Phthalimide as a Ligand Additive in Transition Metal Catalysis and Cross-Coupling Mechanisms
The utility of phthalimide extends beyond its role as a leaving group or protecting group; it has emerged as a crucial ligand additive in transition metal-catalyzed reactions, particularly in nickel-catalyzed cross-coupling. researchgate.netprinceton.edu Mechanistic studies have revealed that phthalimide is not merely a passive spectator but an active participant in the catalytic cycle, enhancing reaction efficiency, yield, and substrate scope. researchgate.net Its role is particularly significant in preventing catalyst deactivation and stabilizing key intermediates. princeton.edu
In nickel-catalyzed reductive cross-coupling reactions, a common challenge is the deactivation of the low-valent nickel catalyst. This often occurs through the aggregation of Ni(0) or Ni(I) complexes into inactive, multimeric species. princeton.edu Research has demonstrated that the addition of phthalimide can counteract this process. It is proposed that phthalimide acts as a ligand, coordinating to the nickel center. This coordination can break up the inactive multimeric clusters, thereby increasing the concentration of the catalytically active monomeric nickel species and allowing for productive turnover of the catalytic cycle. princeton.edu
Furthermore, phthalimide plays a vital role in stabilizing the oxidative addition complex, a key intermediate in many cross-coupling mechanisms. princeton.eduyoutube.com For instance, in the metallaphotoredox decarboxylative arylation, the intermediate Ni-aryl complex can be prone to decomposition pathways such as protodehalogenation. The coordination of phthalimide to the nickel center creates a more coordinatively saturated and stable complex. princeton.edu This stability prevents premature decomposition and allows the catalytic cycle to proceed efficiently towards the desired cross-coupled product. princeton.edu The stabilizing effect of phthalimide was demonstrated in experiments where, in its absence, significant protodehalogenation of the aryl bromide starting material was observed. Conversely, the addition of phthalimide suppressed this side reaction and favored the formation of the desired product. princeton.edu
Mechanistic investigations into the formal cross-coupling of alkyl amines and aryl carboxylic acids further support phthalimide's role in stabilizing productive nickel complexes. researchgate.net In the development of this reaction, high-throughput experimentation identified phthalimide as a key performance-enhancing additive. The addition of 1.5 equivalents of phthalimide significantly increased the reaction yield from a baseline to 71%. researchgate.net This suggests that phthalimide's influence is critical for the efficiency of the coupling process, likely by modulating the stability and reactivity of the nickel catalyst throughout the cycle. researchgate.net
The N-phthalimido group can also exert a significant electronic and steric influence when it is part of the substrate itself in reactions like rhodium-catalyzed C-H functionalization. nih.gov The electron-withdrawing nature of the phthalimido group can inductively protect nearby C-H bonds from being functionalized. Its steric bulk can also direct the catalyst to attack more accessible C-H bonds, thereby enhancing stereoselectivity. nih.gov
Table 1: Effect of Phthalimide Additive on Ni-Catalyzed Cross-Coupling
| Reaction Condition | Observed Outcome | Proposed Role of Phthalimide | Reference |
|---|---|---|---|
| Ni-catalyzed decarboxylative arylation without phthalimide | Substantial protodehalogenation; formation of off-cycle, unreactive multimeric Ni species. | N/A | princeton.edu |
| Ni-catalyzed decarboxylative arylation with phthalimide additive | Suppression of protodehalogenation; reactivation of catalyst; increased product yield. | Acts as a ligand to stabilize Ni-aryl complexes and break up inactive Ni multimers. | princeton.edu |
| Ni-catalyzed amine-acid coupling without phthalimide | Low product yield. | N/A | researchgate.net |
| Ni-catalyzed amine-acid coupling with 1.5 equiv. phthalimide | Yield increased to 71%. | Stabilizes productive Ni complexes. | researchgate.net |
Advanced Characterization Techniques and Theoretical Modeling
Spectroscopic Analysis of N-(Benzyloxycarbonyloxy)-phthalimide and its Reaction Products
Spectroscopic methods are indispensable for confirming the structure of this compound and for tracking the progress of its reactions to identify products and transient intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound and its derivatives. One- and two-dimensional NMR experiments are crucial for identifying sugar residues, their anomeric configurations, interglycosidic linkages, and sequencing in complex molecules. nih.gov For N-substituted phthalimides, ¹H and ¹³C NMR spectra provide definitive information about the molecular framework. For instance, in the N-Cbz protected amine, ethyl 4-(benzyloxycarbonylamino)phenylpropanoate, a product derived from a reaction utilizing a benzyloxycarbonylating agent, the characteristic chemical shifts in its ¹H and ¹³C NMR spectra confirm its structure. wiley-vch.de The benzylic protons (CH₂) of the Cbz group typically appear as a singlet around 5.15 ppm, while the aromatic protons of the benzyl (B1604629) and phenyl groups resonate in the range of 7.04-7.41 ppm. wiley-vch.de
Interactive Data Table: ¹H and ¹³C NMR Data for Ethyl 4-(benzyloxycarbonylamino)phenylpropanoate wiley-vch.de This table displays the nuclear magnetic resonance (NMR) chemical shift data for a representative reaction product.
| Atom Type | Nucleus | Chemical Shift (ppm) | Multiplicity/Coupling Constant (J) |
| Aromatic | ¹H | 7.41−7.04 | m |
| Benzylic CH₂ | ¹H | 5.15 | s |
| Methylene CH₂ (ethyl) | ¹H | 4.09 | q, J = 7.0 Hz |
| Methylene CH₂ (propyl) | ¹H | 2.87 | t, J = 7.9 Hz |
| Methylene CH₂ (propyl) | ¹H | 2.56 | t, J = 7.9 Hz |
| Methyl CH₃ | ¹H | 1.20 | t, J = 7.0 Hz |
| Carbonyl (ester) | ¹³C | 172.9 | |
| Aromatic/Vinyl | ¹³C | 136.1, 136.0, 135.7, 128.8, 128.5, 128.3, 128.2, 118.9 | |
| Benzylic CH₂ | ¹³C | 66.9 | |
| Methylene CH₂ (ethyl) | ¹³C | 60.4 | |
| Methylene CH₂ (propyl) | ¹³C | 35.9 | |
| Methylene CH₂ (propyl) | ¹³C | 30.2 | |
| Methyl CH₃ | ¹³C | 14.1 |
In-situ NMR monitoring allows for the real-time observation of reaction kinetics, the detection of transient intermediates, and the elucidation of reaction mechanisms without the need for isolating species from the reaction mixture. While specific studies on this compound are not detailed, the technique is broadly applied. For example, low-temperature NMR has been used to characterize the glycosyl triflate intermediates in glycosylation reactions, providing insight into the continuum between Sₙ1 and Sₙ2 pathways. nih.gov Similarly, monitoring the reaction of this compound with a primary amine via in-situ NMR would enable the observation of the disappearance of starting material signals and the concurrent appearance of the N-Cbz protected amine product signals, potentially revealing the formation of transient intermediates.
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for identifying its reaction products and intermediates through the analysis of their fragmentation patterns. Techniques such as electrospray ionization (ESI) and electron ionization (EI) are commonly used. researchgate.net
The fragmentation of related N-substituted phthalimides often involves characteristic losses. researchgate.netscispace.com For the phthalimide (B116566) moiety itself, electron ionization typically leads to a molecular ion (M⁺˙) at m/z 147. nist.govmassbank.eu This radical cation undergoes further fragmentation to produce significant ions at m/z 104, corresponding to the benzoyl cation fragment, and m/z 76, corresponding to the benzyne (B1209423) radical cation. scispace.commassbank.eu In reactions where this compound is used to introduce the Cbz protecting group, MS can confirm the structure of the resulting products. For example, the EI mass spectrum of ethyl 4-(benzyloxycarbonylamino)phenylpropanoate shows a molecular ion (M⁺) at m/z 327, with characteristic fragment ions at m/z 145, 132, and a base peak at m/z 91, corresponding to the tropylium (B1234903) cation from the benzyl group. wiley-vch.de
Interactive Data Table: Mass Spectrometry Fragmentation Data for Ethyl 4-(benzyloxycarbonylamino)phenylpropanoate wiley-vch.de This table details the major fragments observed in the Electron Ionization (EI) mass spectrum of a representative reaction product.
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
| 327 | 30 | [M]⁺ (Molecular Ion) |
| 283 | 10 | [M - CO₂]⁺ |
| 219 | 30 | [M - C₇H₇O₂]⁺ |
| 196 | 35 | [M - C₈H₇O₂]⁺ |
| 145 | 60 | [C₉H₉O₂]⁺ |
| 132 | 50 | [C₈H₆NO]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
Furthermore, mass spectrometry is invaluable for identifying highly reactive intermediates that are difficult to isolate. By generating ions in the gas phase, away from solvent and counterions, their intrinsic stability and structure can be probed. nih.gov This approach has been successfully used to study elusive species like glycosyl cations. nih.gov In the context of reactions involving this compound, such as the generation of radicals from N-(acyloxy)phthalimide precursors, MS could be employed to detect and characterize the transient radical intermediates or their immediate products, thus clarifying the reaction pathway. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Theoretical modeling provides a molecular-level understanding that complements experimental findings, offering predictive insights into the structure, stability, and reactivity of this compound.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For phthalimide derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict geometric parameters, vibrational frequencies, and NMR chemical shifts. researchgate.net Such calculations allow for the analysis of the molecule's electronic structure through the examination of frontier molecular orbitals (HOMO and LUMO), which are key to predicting chemical reactivity.
In silico studies on phthalimide congeners have utilized DFT-based descriptors to model and predict biological activity. For this compound, DFT could be used to generate a molecular electrostatic potential (MEP) map, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would highlight the electrophilic nature of the carbonyl carbons and the N-O bond's susceptibility to cleavage. Furthermore, calculations on related systems like the phthalimide-N-oxyl (PINO) radical, a key intermediate in many N-hydroxyphthalimide-catalyzed reactions, have explored its stability and hydrogen abstraction capabilities, factors that limit the catalyst's efficiency. researchgate.net
Computational methods are essential for predicting molecular parameters that govern how a molecule behaves dynamically and what shapes it prefers to adopt. For a flexible molecule like this compound, which contains multiple rotatable bonds, conformational analysis is critical. Theoretical studies on analogous molecules like benzyl methyl ether reveal the coexistence of multiple stable conformers (gauche and trans) based on the CCOC dihedral angle. researchgate.net Similar calculations for this compound would predict the preferred orientations of the benzyloxy group relative to the phthalimide core.
Computational chemistry provides the tools to map out entire reaction energy profiles, offering a detailed view of the transformation from reactants to products. By calculating the energies of reactants, intermediates, transition states, and products, chemists can understand reaction mechanisms, predict feasibility, and rationalize stereochemical outcomes.
For example, DFT calculations have been used to elucidate the mechanism of gold-catalyzed tandem reactions involving N-heterocycles, successfully modeling the energy profile and identifying key transition states. beilstein-journals.org For reactions involving this compound, such as its use as a Cbz-transfer agent, computational simulations could model the nucleophilic attack of an amine on the carbonyl carbon. These models would calculate the activation energy for the reaction and characterize the structure of the tetrahedral intermediate and the transition state leading to it.
Furthermore, computational studies can clarify mechanistic ambiguities. In radical reactions initiated by the photolysis of N-(acyloxy)phthalimide precursors, deuterium (B1214612) labeling and competition experiments suggested that the reaction could terminate via two different pathways: hydrogen-atom transfer or single-electron reduction followed by protonation. nih.govescholarship.org Computational simulations could model both potential pathways, comparing their activation barriers to determine the most likely mechanism under different conditions and thereby predict the reaction's outcome.
Future Research Directions and Emerging Applications
The utility of N-(Benzyloxycarbonyloxy)-phthalimide and related phthalimide (B116566) derivatives continues to expand within synthetic chemistry. Future research is poised to refine their properties, broaden their applications, and enhance their environmental credentials. Key areas of investigation include the development of advanced protecting groups, integration into automated synthesis, tackling complex molecular targets, deeper mechanistic understanding, and the creation of sustainable synthetic protocols.
Q & A
Q. What are the established synthetic routes for preparing N-(Benzyloxycarbonyloxy)-phthalimide, and how are they optimized?
this compound is synthesized via the reaction of phthalimide with benzyl chloroformate or derivatives like N-hydroxysuccinimide (NHS) esters. A common method involves:
- Step 1 : Reacting phthalimide with benzyl chloroformate in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine or sodium carbonate) to form the carbamate intermediate.
- Step 2 : Purification via recrystallization from ethanol or ethyl acetate to yield the final product with >95% purity.
Optimization focuses on controlling stoichiometry (1:1.2 molar ratio of phthalimide to benzyl chloroformate) and maintaining low temperatures (0–5°C) to minimize side reactions. Alternative routes using NHS-cbz (N-hydroxysuccinimide carbobenzoxy) have been reported for improved solubility in polar aprotic solvents like DMF .
Q. How is this compound characterized to confirm structural integrity?
Key characterization methods include:
- 1H/13C NMR : Peaks at δ 7.8–7.9 ppm (aromatic protons of phthalimide) and δ 5.1–5.3 ppm (benzyloxy methylene group).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 249.21 (C₁₂H₁₁NO₅) with fragmentation patterns consistent with the loss of CO₂ and benzyl groups.
- Melting Point : Observed range of 77–82°C, consistent with literature values .
- FT-IR : Stretching vibrations at 1770 cm⁻¹ (imide C=O) and 1720 cm⁻¹ (carbamate C=O) .
Q. What are the primary applications of this compound in organic synthesis?
This compound is widely used as a protecting group reagent for amines, particularly in peptide and carbohydrate chemistry. For example:
- Aminoglycoside Protection : Introduces the benzyloxycarbonyl (Cbz) group onto free amines of neomycin and kanamycin derivatives, enabling selective deprotection in multi-step syntheses .
- Carbohydrate Chemistry : Facilitates the synthesis of N-protected glycosides, critical for studying glycosylation mechanisms .
Q. What safety precautions are critical when handling this compound?
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis.
- Decomposition Risks : Differential Scanning Calorimetry (DSC) studies indicate thermal decomposition above 100°C; avoid heating and use inert atmospheres during reactions .
- Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection. Ames testing suggests low mutagenicity, but prolonged exposure requires monitoring .
Q. How does this compound compare to other carbamate-forming reagents?
Compared to di-tert-butyl dicarbonate (Boc₂O) or 9-fluorenylmethyl chloroformate (Fmoc-Cl):
- Advantages : Higher stability in acidic conditions and compatibility with orthogonal protection strategies.
- Limitations : Requires harsher deprotection conditions (e.g., H₂/Pd or TFA), which may not suit acid-sensitive substrates .
Advanced Research Questions
Q. What strategies mitigate premature decomposition of this compound in aqueous environments?
- Solvent Choice : Use anhydrous DCM or THF to minimize hydrolysis. Traces of water (<0.1%) reduce yields by 20–30% .
- Stabilizers : Add molecular sieves (3Å) or desiccants (MgSO₄) during reactions.
- Kinetic Studies : Hydrolysis rates increase exponentially above pH 7.0; maintain neutral to slightly acidic conditions (pH 5–6.5) .
Q. How can reaction yields be optimized when using this compound in multi-step syntheses?
- Stoichiometry : Use a 10–20% excess of the reagent to account for competing side reactions (e.g., hydrolysis).
- Temperature Control : Reactions performed at 0–5°C improve selectivity for primary amines over secondary amines.
- Workup : Extract unreacted reagent with ethyl acetate and aqueous NaHCO₃ to isolate the protected amine .
Q. What analytical methods resolve contradictions in reported reactivity data for this compound?
Discrepancies in reaction rates (e.g., amine vs. alcohol protection) are addressed via:
Q. How does the electronic nature of substituents influence the reactivity of this compound?
- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of the carbamate carbonyl, accelerating amine coupling (e.g., nitro-substituted phthalimides react 2× faster).
- Electron-Donating Groups (EDGs) : Reduce reactivity but improve solubility in non-polar solvents .
Q. What novel applications exist for this compound in polymer or materials science?
- Functionalized Polymers : Acts as a monomer for polyurethanes with imide linkages, enhancing thermal stability (Tg > 150°C).
- Surface Modification : Forms self-assembled monolayers (SAMs) on gold surfaces via thiol-carbamate interactions, enabling biosensor development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
